molecular formula C16H30O2 B14470347 4-tert-Butylcyclohexyl hexanoate CAS No. 68797-74-0

4-tert-Butylcyclohexyl hexanoate

Cat. No.: B14470347
CAS No.: 68797-74-0
M. Wt: 254.41 g/mol
InChI Key: BSARXNDZALPCHW-UHFFFAOYSA-N
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Description

4-tert-Butylcyclohexyl hexanoate is an organic compound known for its applications in various industries, particularly in the field of fragrances. It is a derivative of cyclohexane, where a tert-butyl group is attached to the cyclohexane ring, and a hexanoate ester group is attached to the cyclohexyl ring. This compound is valued for its stability and unique olfactory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butylcyclohexyl hexanoate typically involves the esterification of 4-tert-butylcyclohexanol with hexanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through a continuous esterification process. This involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butylcyclohexyl hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-tert-butylcyclohexanone or hexanoic acid.

    Reduction: Formation of 4-tert-butylcyclohexanol.

    Substitution: Formation of various substituted cyclohexyl derivatives.

Scientific Research Applications

4-tert-Butylcyclohexyl hexanoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Explored for its potential use in drug delivery systems due to its stability and lipophilicity.

    Industry: Widely used in the fragrance industry for its pleasant odor and stability in formulations.

Mechanism of Action

The mechanism of action of 4-tert-Butylcyclohexyl hexanoate involves its interaction with olfactory receptors in the nasal cavity. The ester group interacts with specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic odor. Additionally, its lipophilic nature allows it to interact with cell membranes and potentially modulate membrane-bound receptors.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylcyclohexyl acetate
  • 4-tert-Butylcyclohexanol
  • 4-tert-Butylcyclohexanone

Uniqueness

4-tert-Butylcyclohexyl hexanoate is unique due to its specific ester group, which imparts distinct olfactory properties compared to other similar compounds. Its stability and resistance to hydrolysis make it particularly valuable in fragrance formulations where long-lasting scent is desired.

Properties

CAS No.

68797-74-0

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

(4-tert-butylcyclohexyl) hexanoate

InChI

InChI=1S/C16H30O2/c1-5-6-7-8-15(17)18-14-11-9-13(10-12-14)16(2,3)4/h13-14H,5-12H2,1-4H3

InChI Key

BSARXNDZALPCHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1CCC(CC1)C(C)(C)C

Origin of Product

United States

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